Superior Species Selectivity vs. Human ClpP
The primary differentiation of (S)-ZG197 lies in its unparalleled species selectivity. In a direct head-to-head comparison, (S)-ZG197 activates SaClpP with an EC50 of 1.4-1.5 μM but fails to activate HsClpP at concentrations up to 100 μM [1]. This establishes a selectivity window of >66-fold. In stark contrast, its enantiomer (R)-ZG197 exhibits measurable cross-reactivity with HsClpP (EC50 ≈ 31.4 μM), representing only a 20-fold selectivity window [1]. The predecessor compound ZG180 and the hit ICG-001 are non-selective global activators, activating both SaClpP and HsClpP with similar potency [1].
| Evidence Dimension | Selectivity for SaClpP over HsClpP |
|---|---|
| Target Compound Data | EC50 (SaClpP) = 1.4-1.5 μM; No HsClpP activation up to 100 μM. |
| Comparator Or Baseline | (R)-ZG197: EC50 (SaClpP) = 1.5 μM; EC50 (HsClpP) = 31.4 μM. ZG180 and ICG-001: Non-selective activators of both SaClpP and HsClpP. |
| Quantified Difference | (S)-ZG197 selectivity window >66-fold; (R)-ZG197 selectivity window ~20-fold. |
| Conditions | In vitro α-casein hydrolysis assay using purified recombinant SaClpP and HsClpP proteins. |
Why This Matters
This extreme selectivity profile ensures that (S)-ZG197 can be used as a precise pharmacologic tool to dissect SaClpP-dependent pathways in S. aureus without confounding effects from human protease activation.
- [1] Wei, B. et al. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP. Nat. Commun. 13, 6909 (2022). View Source
